molecular formula C22H19N3O3S2 B11173074 N-(4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11173074
M. Wt: 437.5 g/mol
InChI Key: XHYMIULQBXHUKY-UHFFFAOYSA-N
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Description

N-(4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-(4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiazole core is known to interact with various biological targets, including kinases and other proteins, leading to modulation of cellular processes . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H19N3O3S2/c1-14-3-12-20-21(13-14)29-22(24-20)16-4-6-18(7-5-16)25-30(27,28)19-10-8-17(9-11-19)23-15(2)26/h3-13,25H,1-2H3,(H,23,26)

InChI Key

XHYMIULQBXHUKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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